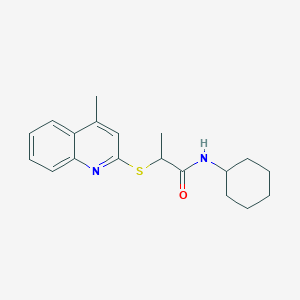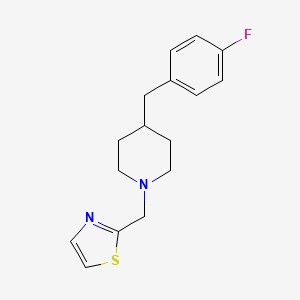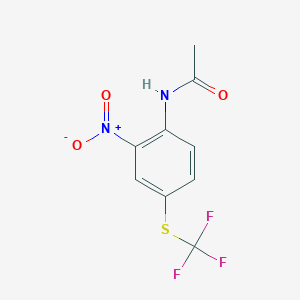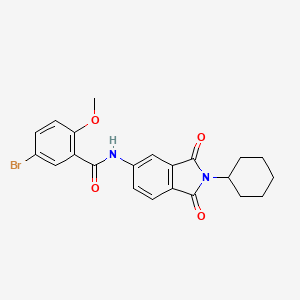![molecular formula C15H30N6O3 B5251330 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B5251330.png)
1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea is a complex organic compound belonging to the class of imidazolidinones This compound is characterized by its unique structure, which includes a butyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-2-oxoimidazolidine with butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-tert-butyl-3-[5-(tert-butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea
- 1,3-Bis(carboxymethyl)imidazolium chloride
Comparison: Compared to similar compounds, 1-Butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea exhibits unique properties due to its specific substituents. These properties include enhanced stability, specific binding affinities, and distinct reactivity profiles, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-butyl-3-[5-(butylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6O3/c1-5-7-9-16-13(22)18-11-12(21(4)15(24)20(11)3)19-14(23)17-10-8-6-2/h11-12H,5-10H2,1-4H3,(H2,16,18,22)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYBJWLQJISPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chlorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B5251255.png)
![3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5251267.png)
![[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B5251288.png)
![ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5251293.png)

![5-(2,4-dichlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5251315.png)
![3-(1,3,4-Thiadiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5251322.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5251337.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B5251351.png)
![N-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B5251359.png)
![2-({2-[(4-propylphenoxy)acetyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5251364.png)

